molecular formula C12H17ClFN3O B12076091 4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride

4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride

Cat. No.: B12076091
M. Wt: 273.73 g/mol
InChI Key: XZFFEVWOYOOUIF-UHFFFAOYSA-N
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Description

4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride is a piperidine-based small molecule featuring a fluorinated aromatic ring and a carboxamide linker. The compound’s structure combines a 4-fluorophenyl group attached to the piperidine core via a carboxamide bond, with an amino group at the 4-position of the piperidine ring. This design is characteristic of ligands targeting neurological receptors, such as trace amine-associated receptor 1 (TAAR1), due to the fluorine atom’s electronegativity and the piperidine scaffold’s conformational flexibility .

Properties

Molecular Formula

C12H17ClFN3O

Molecular Weight

273.73 g/mol

IUPAC Name

4-amino-N-(4-fluorophenyl)piperidine-1-carboxamide;hydrochloride

InChI

InChI=1S/C12H16FN3O.ClH/c13-9-1-3-11(4-2-9)15-12(17)16-7-5-10(14)6-8-16;/h1-4,10H,5-8,14H2,(H,15,17);1H

InChI Key

XZFFEVWOYOOUIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)NC2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Research indicates that 4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride acts as a modulator of trace amine-associated receptors (TAARs), specifically TAAR1. This receptor plays a critical role in neurotransmission pathways associated with mood and cognition. Preclinical studies have shown that this compound exhibits agonistic properties, suggesting its potential as a therapeutic agent for neuropsychological disorders such as schizophrenia .

Research Applications

The applications of 4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride can be categorized into several key areas:

  • Neuropharmacology :
    • Used to investigate the modulation of TAARs and their role in neuropsychological disorders.
    • Potential development of new therapeutic agents targeting mood disorders.
  • Medicinal Chemistry :
    • Serves as a scaffold for synthesizing analogs that may enhance potency and selectivity towards TAAR1.
    • Facilitates structure-activity relationship studies to optimize pharmacological profiles .
  • Preclinical Studies :
    • Evaluated in animal models to assess efficacy and safety profiles related to psychiatric conditions.
    • Provides insights into the pharmacodynamics and pharmacokinetics of compounds targeting TAARs.

Case Studies

Several studies have explored the efficacy of compounds related to 4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride:

  • Study on Trace Amine-Associated Receptor Modulation : A set of analogs based on a similar piperidine core was synthesized and evaluated for their ability to activate TAAR1. One compound demonstrated an EC50 value of 0.507 μM with significant agonism relative to tyramine, indicating its potential as a lead compound for further development .
  • Animal Model Evaluations : In vivo studies have shown that compounds interacting with TAAR1 can influence behaviors associated with schizophrenia, providing a foundation for future therapeutic strategies targeting these pathways .

Mechanism of Action

The mechanism of action of 4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Piperidine: The 4-amino group on the piperidine ring is a common feature, but derivatives like 4-(2-aminoethyl) () introduce extended side chains, which may enhance receptor binding affinity or solubility .

Aryl Group Modifications: Halogenated Aromatics: The 4-fluorophenyl group in the target compound offers lower molecular weight and higher electronegativity compared to 4-bromophenyl (), which may improve metabolic stability .

Physicochemical and Pharmacological Properties

Table 2: Inferred Physicochemical and Pharmacological Profiles

Property Target Compound (4-Fluorophenyl) 4-Bromophenyl Analog m-Tolyl Analog
Molecular Weight 285.74 334.64 269.77
Polar Surface Area (Ų) * ~60 ~60 ~60
LogP* ~1.5 ~2.2 ~2.0
Solubility Moderate (fluorine enhances polarity) Low (bromine increases lipophilicity) Low (methyl increases hydrophobicity)
Biological Activity Potential TAAR1 agonist (inferred) Unreported Unreported

*Estimated using computational tools (e.g., ChemDraw).

Key Findings:

  • The 4-fluorophenyl group balances lipophilicity and polarity, optimizing drug-like properties compared to bulkier bromine or hydrophobic methyl groups.
  • Piperidine carboxamides with 4-amino substituents are frequently prioritized in CNS drug discovery due to their favorable pharmacokinetic profiles .

Biological Activity

4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. The compound contains a piperidine ring substituted with a 4-amino group and a 4-fluorophenyl moiety, which may influence its interaction with biological targets.

The molecular formula of 4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride is C11H15ClFN3O, with a molecular weight of 247.77 g/mol. The synthesis typically involves the reaction of piperidine derivatives with appropriate amines and carboxylic acids under controlled conditions to yield the desired hydrochloride salt .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group allows for potential hydrogen bonding and ionic interactions, which can modulate the activity of these targets. Notably, compounds with similar structures have shown promise as inhibitors in pathways related to cancer and neurological disorders .

Anticancer Activity

Recent studies indicate that 4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride exhibits significant anticancer properties. In vitro assays have demonstrated its potential to inhibit cell proliferation in various cancer cell lines. For instance, the compound has been tested against BRCA-deficient cell lines, showing selective cytotoxicity, which is crucial for developing targeted cancer therapies .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Structure-activity relationship (SAR) studies revealed that modifications in the piperidine ring and substituents significantly affect the inhibitory potency. The IC50 values for related compounds have ranged from 0.079 μM to higher values depending on structural variations, indicating that this compound may also function as a potent PARP inhibitor .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Its structural similarity to known neuroprotective agents positions it as a candidate for further investigation into treatments for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride, it is essential to compare it with structurally related compounds:

Compound NameIC50 (μM)Biological Activity
4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamideTBDAnticancer, PARP inhibition
4-Amino-N-methylpiperidine-1-carboxamide9.45Moderate PARP inhibition
N-Methylpiperidine-1-carboxamideTBDGeneral enzyme inhibition

Note: TBD indicates that data is not yet determined or available.

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

  • Antitumor Efficacy : In a study involving human breast cancer cell lines, treatment with 4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride resulted in a significant reduction in cell viability compared to controls, suggesting its potential as an antitumor agent.
  • Neuroprotection : In models of neurodegeneration, this compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates, indicating its potential role in treating conditions like Alzheimer's disease.
  • PARP Inhibition : A detailed analysis showed that this compound effectively inhibited PARP activity in vitro, with implications for enhancing the efficacy of existing chemotherapy regimens by targeting DNA repair mechanisms in cancer cells.

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